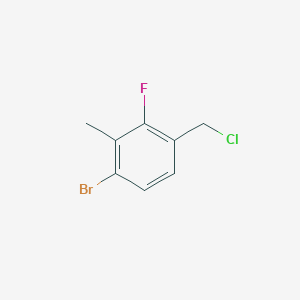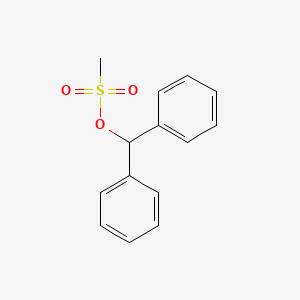
Diphenylmethyl Mesylate (Technical Grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethyl Mesylate (Technical Grade) is a chemical compound with the molecular formula C14H14O3S and a molecular weight of 262.33 g/mol . . This compound is used in various scientific research applications and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Diphenylmethyl Mesylate can be synthesized through several methods. One common synthetic route involves the reaction of benzhydrol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields Diphenylmethyl Mesylate as the primary product.
Industrial production methods for Diphenylmethyl Mesylate often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is then purified through recrystallization or distillation to achieve the desired technical grade quality .
Analyse Des Réactions Chimiques
Diphenylmethyl Mesylate undergoes various types of chemical reactions, including substitution and elimination reactions. As a mesylate ester, it is a good leaving group, making it suitable for nucleophilic substitution reactions . Common reagents used in these reactions include nucleophiles such as sodium azide, potassium cyanide, and sodium methoxide .
In substitution reactions, Diphenylmethyl Mesylate can be converted into different products depending on the nucleophile used. For example, reacting it with sodium azide yields diphenylmethyl azide, while reacting it with potassium cyanide produces diphenylmethyl cyanide .
Applications De Recherche Scientifique
Diphenylmethyl Mesylate is widely used in scientific research due to its versatility. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . It is also employed in the development of analytical methods and quality control applications for pharmaceuticals .
In biology and medicine, Diphenylmethyl Mesylate is used in the synthesis of aminopeptidase N inhibitors, which have potential therapeutic applications . Additionally, it is used in the production of diphenhydramine, an antihistamine commonly used to treat allergies .
Mécanisme D'action
The mechanism of action of Diphenylmethyl Mesylate involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group (mesylate) is a good leaving group due to its ability to stabilize the negative charge through resonance and inductive effects . This property allows Diphenylmethyl Mesylate to participate in various chemical reactions, facilitating the formation of new compounds.
Comparaison Avec Des Composés Similaires
Diphenylmethyl Mesylate is similar to other mesylate esters, such as methyl methanesulfonate and ethyl methanesulfonate . These compounds share the common feature of having a methanesulfonate group, which makes them good leaving groups in chemical reactions .
Diphenylmethyl Mesylate is unique due to its diphenylmethyl group, which provides additional stability and reactivity compared to simpler mesylate esters . This uniqueness makes it particularly useful in specific synthetic applications and research studies.
Similar Compounds
- Methyl Methanesulfonate
- Ethyl Methanesulfonate
- Benzyl Methanesulfonate
Propriétés
Numéro CAS |
135513-20-1 |
|---|---|
Formule moléculaire |
C14H14O3S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
benzhydryl methanesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-18(15,16)17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |
Clé InChI |
QKVUIWDHQSAFHI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




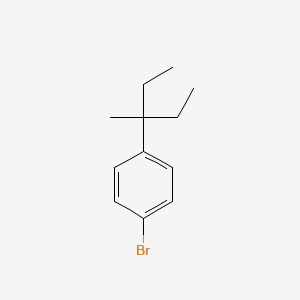
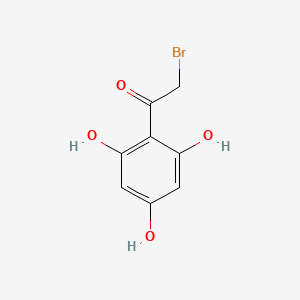
![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)


![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
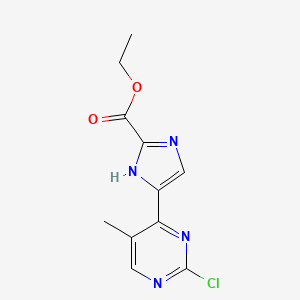
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)
